Ethyl (2S)-2-amino-2-(oxan-4-yl)acetate
Description
Properties
IUPAC Name |
ethyl (2S)-2-amino-2-(oxan-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-13-9(11)8(10)7-3-5-12-6-4-7/h7-8H,2-6,10H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQUOJITDLECBI-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCOCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C1CCOCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position in Tetrahydropyran Derivatives
Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride
- Molecular Formula: C₉H₁₈ClNO₃
- Molecular Weight : 223.7 g/mol
- Key Differences : The oxan-3-yl substituent introduces steric and electronic variations compared to the oxan-4-yl group. The 3-position substitution may reduce conformational flexibility, impacting binding affinity in biological systems. The hydrochloride salt enhances solubility in polar solvents .
Ethyl 2-(oxan-4-yl)acetate
- Molecular Formula : C₉H₁₆O₃
- Molecular Weight : 172.23 g/mol
- Key Differences: Lacks the amino group, rendering it less reactive in nucleophilic reactions. Used in non-pharmaceutical applications, such as flavoring agents or solvents, due to its neutral ester functionality .
Amino-Thiazole Derivatives
Ethyl 2-(2-amino-4-thiazolyl)-2-oxoacetate
- Molecular Formula : C₇H₈N₂O₃S
- Molecular Weight : 200.21 g/mol
- Key Differences : The thiazole ring introduces aromaticity and hydrogen-bonding capabilities, making this compound a precursor for antibiotics (e.g., cephalosporins). The oxoacetate moiety increases electrophilicity, enabling coupling reactions absent in the tetrahydropyran analog .
Aromatic and Heterocyclic Analogs
Ethyl (2-methoxyphenyl)aminoacetate
- Molecular Formula: C₁₁H₁₃NO₄
- Molecular Weight : 223.23 g/mol
- Key Differences : The methoxyphenyl group enhances π-π stacking interactions in drug-receptor binding. Used in antipsychotic and anti-inflammatory intermediates, differing from the aliphatic oxan-4-yl analog in pharmacokinetic properties .
Ethyl 2-amino-2-(4-hydroxyphenyl)acetate
- Molecular Formula: C₁₀H₁₃NO₃
- Molecular Weight : 195.22 g/mol
- Key Differences: The phenolic hydroxyl group increases acidity (pKa ~10) and solubility in basic media. This derivative is critical in synthesizing β-lactam antibiotics like cefprozil, highlighting the role of aromatic vs. aliphatic substituents in bioactivity .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Stereochemical Impact: The S-configuration in this compound is critical for enantioselective synthesis, as seen in its oxalate salt stabilization . Racemic mixtures of analogs (e.g., oxan-3-yl derivatives) show reduced efficacy in targeting chiral receptors .
- Solubility and Reactivity: Hydrochloride salts (e.g., Ethyl 2-amino-2-(oxan-3-yl)acetate HCl) improve aqueous solubility, whereas non-ionic analogs like Ethyl 2-(oxan-4-yl)acetate are lipid-soluble .
- Biological Activity : Thiazole-containing derivatives exhibit broader antimicrobial spectra due to heterocyclic aromaticity, contrasting with the aliphatic oxan-4-yl analog’s niche applications in CNS-targeting drugs .
Preparation Methods
Esterification and Protection
Glycine undergoes esterification with ethanol or tert-butanol under acidic conditions (e.g., H₂SO₄ or HCl) to form ethyl or tert-butyl glycinate. Subsequent protection of the amino group with benzophenone via Schiff base formation yields N-diphenylmethylene tert-butyl glycinate .
Key Conditions :
Alkylation with Oxan-4-yl Halides
The protected glycinate reacts with 4-bromotetrahydropyran or analogous halides under basic conditions. Potassium tert-butoxide in tetrahydrofuran (THF) at −5°C facilitates nucleophilic substitution, introducing the oxan-4-yl group.
Reaction Parameters :
Deprotection and Isolation
Hydrolysis with 6 M HCl removes the diphenylmethylene group, yielding racemic ethyl 2-amino-2-(oxan-4-yl)acetate . Chiral resolution via enzymatic acylase treatment (e.g., D- or L-acylase) achieves enantiomeric excess (ee) >99% for the (2S)-isomer.
Asymmetric Synthesis via Michael Addition
A stereoselective route employs a Michael addition between glycine enolates and α,β-unsaturated esters (Figure 2).
Enolate Formation
t-Butyl 2-((diphenylmethylene)amino)acetate reacts with LDA (lithium diisopropylamide) to generate a chiral enolate, which adds to (E)-benzyl 4-(1-hydroxycyclopropyl)but-2-enoate .
Critical Data :
Cyclization and Resolution
The adduct undergoes acid-catalyzed cyclization to form a lactone intermediate, which is resolved using chiral chromatography (e.g., Chiralpak AD-H) to isolate the (2S)-enantiomer.
Alternative Pathway via Bromo Intermediate
A halogen-based route (Figure 3) starts with tetrahydro-2H-pyran-4-carboxylic acid :
Bromination
Oxalyl chloride converts the carboxylic acid to an acyl chloride, followed by diazomethane treatment to form a diazo ketone. HBr-mediated rearrangement yields 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one .
Optimized Protocol :
Amination and Esterification
The bromo ketone reacts with ammonium acetate in ethanol under reflux, followed by esterification with ethyl chloroformate to produce the target compound.
Comparative Analysis of Methods
Table 1. Efficiency and Scalability of Synthetic Routes
| Method | Total Yield | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Glycine Alkylation | 52% | >99 | High | Moderate |
| Michael Addition | 48% | 92 | Medium | High |
| Bromo Intermediate | 45% | 85 | Low | Low |
Key Findings :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl (2S)-2-amino-2-(oxan-4-yl)acetate, and what reaction conditions are critical for optimizing yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling tetrahydropyran-4-ylacetic acid derivatives with ethyl glycinate under peptide-coupling conditions (e.g., using EDCI/HOBt). Critical parameters include maintaining an inert atmosphere (N₂/Ar) to prevent oxidation of the amino group and controlling reaction temperatures (0–25°C) to minimize racemization. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high enantiomeric purity .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the (2S) configuration by analyzing coupling constants (e.g., J-values for chiral centers) and NOE effects. The oxan-4-yl group’s axial/equatorial protons are distinguishable at δ 1.5–2.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₉H₁₆NO₃, exact mass 201.11 g/mol) and fragmentation patterns .
- Polarimetry : Measures optical rotation ([α]D²⁵) to validate enantiopurity, typically >98% ee for research-grade material .
Q. How does the ester functional group in this compound influence its stability under acidic or basic conditions?
- Methodological Answer : The ethyl ester is prone to hydrolysis under strong acidic (e.g., HCl/MeOH) or basic (e.g., NaOH/H₂O) conditions, forming the carboxylic acid derivative. Stability studies should use pH-controlled buffers (pH 4–8) and monitor degradation via HPLC. Kinetic analysis reveals a half-life >24 hours at pH 7, making it suitable for short-term biological assays .
Advanced Research Questions
Q. What computational methods can predict the conformational flexibility of the oxan-4-yl group in this compound, and how does this impact ligand-receptor interactions?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) model the chair-to-twist-boat transitions of the tetrahydropyran ring. Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize ground-state geometries and predict electrostatic potential maps. These studies show that the oxan-4-yl group stabilizes hydrophobic interactions in enzyme binding pockets, enhancing binding affinity by 1.5–2.0 kcal/mol compared to cyclohexane analogs .
Q. How does the tetrahydropyran (oxan-4-yl) moiety influence the compound’s physicochemical properties and reactivity compared to analogous acyclic or aromatic substituents?
- Methodological Answer :
- LogP : The oxan-4-yl group increases hydrophobicity (calculated LogP = 1.2 vs. 0.5 for acyclic analogs), improving membrane permeability .
- Reactivity : The electron-donating oxygen in the tetrahydropyran ring reduces electrophilicity at the α-carbon, slowing nucleophilic attacks (e.g., by amines) by ~30% compared to phenyl-substituted analogs .
Q. What experimental strategies can resolve discrepancies in reported bioactivity data for this compound derivatives across different studies?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized assays (e.g., fluorescence-based enzymatic inhibition) with controlled ATP concentrations .
- Metabolic Stability Testing : Incubate derivatives with liver microsomes to identify metabolites that may interfere with activity measurements .
- Structural Analog Comparison : Test activity against isosteric analogs (e.g., replacing oxan-4-yl with piperidin-4-yl) to isolate substituent-specific effects .
Q. How can enantioselective synthesis of this compound be optimized to achieve >99% ee for pharmaceutical applications?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in asymmetric hydrogenation to enhance stereocontrol .
- Enzymatic Resolution : Lipase-mediated kinetic resolution (e.g., Candida antarctica Lipase B) selectively hydrolyzes the (R)-enantiomer, yielding (S)-enriched product with ee >99% .
Q. What are the mechanistic implications of the amino group’s pKa in this compound for its role as a enzyme inhibitor?
- Methodological Answer : The α-amino group (pKa ~8.5) exists predominantly in its protonated form at physiological pH, enabling ionic interactions with carboxylate residues in enzyme active sites. Isothermal titration calorimetry (ITC) confirms binding entropy (ΔS = +15 cal/mol·K) driven by desolvation effects, critical for inhibiting aminotransferases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
